molecular formula C6H15Cl3N4 B12229600 1-Ethyl-2-hydrazino-4-methyl-1h-imidazole

1-Ethyl-2-hydrazino-4-methyl-1h-imidazole

Cat. No.: B12229600
M. Wt: 249.6 g/mol
InChI Key: IVLIXGDCNNKFOA-UHFFFAOYSA-N
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Description

1-Ethyl-2-hydrazino-4-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-hydrazino-4-methyl-1H-imidazole typically involves the reaction of 2-ethyl-4-methylimidazole with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as cyclization, dehydration, and purification to obtain the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of catalysts, temperature control, and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-hydrazino-4-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazino group, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-Ethyl-2-hydrazino-4-methyl-1H-imidazole has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its hydrazino group allows it to form stable complexes with various biomolecules.

    Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for further investigation.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of other valuable chemicals. Its versatility makes it useful in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-ethyl-2-hydrazino-4

Biological Activity

Overview

1-Ethyl-2-hydrazino-4-methyl-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C6H10N4
  • Molecular Weight : 138.17 g/mol
  • IUPAC Name : 1-Ethyl-2-hydrazino-4-methylimidazole

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound can inhibit bacterial growth at relatively low concentrations.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death. A case study highlighted in the literature revealed a significant reduction in cell viability at concentrations above 50 µM, with IC50 values indicating strong cytotoxic effects.

Cell LineIC50 (µM)
MCF-745
HeLa38

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in critical pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes implicated in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

Case Studies

  • Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial effects of various hydrazine derivatives, including this compound. The results demonstrated a significant inhibition of biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating biofilm-associated infections.
  • Cytotoxicity Assessment : In a comparative analysis with other hydrazine derivatives, this compound showed superior cytotoxicity against tumor cells. The study utilized flow cytometry to quantify apoptotic cells, confirming the compound's role in inducing apoptosis through mitochondrial pathways.

Properties

Molecular Formula

C6H15Cl3N4

Molecular Weight

249.6 g/mol

IUPAC Name

(1-ethyl-4-methylimidazol-2-yl)hydrazine;trihydrochloride

InChI

InChI=1S/C6H12N4.3ClH/c1-3-10-4-5(2)8-6(10)9-7;;;/h4H,3,7H2,1-2H3,(H,8,9);3*1H

InChI Key

IVLIXGDCNNKFOA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1NN)C.Cl.Cl.Cl

Origin of Product

United States

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